3-(Morpholin-3-yl)phenol
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Overview
Description
3-(Morpholin-3-yl)phenol is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It features a phenol group substituted with a morpholine ring at the third position
Preparation Methods
The synthesis of 3-(Morpholin-3-yl)phenol typically involves the reaction of phenol derivatives with morpholine under specific conditions. One common method involves the use of 3-bromophenol and morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(Morpholin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of corresponding hydroxy derivatives.
Scientific Research Applications
3-(Morpholin-3-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-(Morpholin-3-yl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit kinases involved in cell cycle regulation, leading to potential anticancer effects .
Comparison with Similar Compounds
3-(Morpholin-3-yl)phenol can be compared with other similar compounds, such as:
3-(Morpholin-4-yl)phenol: Similar structure but with the morpholine ring attached at the fourth position.
3-(Piperidin-3-yl)phenol: Contains a piperidine ring instead of a morpholine ring.
3-(Pyrrolidin-3-yl)phenol: Features a pyrrolidine ring in place of the morpholine ring.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the unique potential of this compound in various fields .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-morpholin-3-ylphenol |
InChI |
InChI=1S/C10H13NO2/c12-9-3-1-2-8(6-9)10-7-13-5-4-11-10/h1-3,6,10-12H,4-5,7H2 |
InChI Key |
YVEBKSBZUBRRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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